molecular formula C10H14S4 B8299600 Benzene, 1,2,4,5-tetrakis(methylthio)- CAS No. 1846-35-1

Benzene, 1,2,4,5-tetrakis(methylthio)-

Cat. No. B8299600
CAS RN: 1846-35-1
M. Wt: 262.5 g/mol
InChI Key: MJDTWIWMVLQWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1,2,4,5-tetrakis(methylthio)- is a useful research compound. Its molecular formula is C10H14S4 and its molecular weight is 262.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,2,4,5-tetrakis(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2,4,5-tetrakis(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1846-35-1

Product Name

Benzene, 1,2,4,5-tetrakis(methylthio)-

Molecular Formula

C10H14S4

Molecular Weight

262.5 g/mol

IUPAC Name

1,2,4,5-tetrakis(methylsulfanyl)benzene

InChI

InChI=1S/C10H14S4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3

InChI Key

MJDTWIWMVLQWPM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1SC)SC)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 3-neck 1 liter flask equipped with a thermometer, magnetic stirring bar, and gas inlet and outlet tubes was placed a solution of 25 g (66.72 millimoles) of the product of Example 1 in 300 ml of dry pyridine. The mixture was heated rapidly to 105°-110° C. and 8.29 g of Na pellets (360 millimoles) were added rapidly against a nitrogen flow. The reaction mixture was maintained below reflux but above 100° C. for 1 hour until all of the sodium had reacted. The mixture was then cooled to 10° C. and methyl iodide (24 ml) was added slowly by means of a syringe. The resulting mixture was stirred for 40 minutes and quenched with 350 ml of saturated aqueous NaCl. Water was then added to form a dilute suspension which was filtered under suction and washed copiously with water to yield a yellow, crystalline solid. The solid was washed with 150 ml of -10° C. methanol to yield 11.5 g (66%) of white product; mp:127°-129° C.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
8.29 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
66%

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